molecular formula C8H5BrClF3O B6335264 (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol CAS No. 1033805-25-2

(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B6335264
CAS No.: 1033805-25-2
M. Wt: 289.47 g/mol
InChI Key: KNGKJEAJYVSAIV-SSDOTTSWSA-N
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Description

(R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS: 1033805-23-0) is a chiral trifluoroethanol derivative featuring a bromo and chloro substituent on the aromatic ring. This compound is synthesized via the reduction of its ketone precursor, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS: 1033805-23-0), often through enzymatic or chemical methods . Its enantiomeric purity is critical in applications such as chiral resolution agents or intermediates in pharmaceutical synthesis. The trifluoroethanol group enhances steric and electronic effects, making it valuable in stereochemical studies and catalysis .

Properties

IUPAC Name

(1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGKJEAJYVSAIV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Aryl Halide Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl backbone of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol. As detailed in US Patent 9611201B2 , this method involves coupling a bromo- or iodo-substituted aryl halide with a trifluoroethyl-bearing boronic acid derivative. For example, a brominated phenyl precursor reacts under palladium catalysis (e.g., Pd₂(dppf)Cl₂) in a solvent system of dioxane and aqueous sodium carbonate at 80–100°C. This step achieves yields exceeding 70% when optimized for steric and electronic effects .

Critical parameters include:

  • Catalyst selection : Palladium complexes with bidentate ligands enhance stability and activity.

  • Solvent polarity : Polar aprotic solvents like dioxane facilitate oxidative addition and transmetallation .

  • Temperature control : Elevated temperatures (≥80°C) accelerate coupling but may necessitate inert atmospheres to prevent catalyst degradation .

Catalytic Hydrogenation of Trifluoroacetyl Derivatives

US Patent 4658070A outlines a hydrogenolysis route for synthesizing 2,2,2-trifluoroethanol derivatives. While originally targeting fluoral hydrates, this method adapts to ketone precursors like 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. Key steps include:

  • Substrate preparation : The ketone is synthesized via Friedel-Crafts acylation or Grignard addition to trifluoroacetyl chloride.

  • Hydrogenation : Liquid-phase hydrogenolysis with a nickel catalyst and aliphatic tertiary amine cocatalyst (e.g., triethylamine) at 50–100°C and 10–50 bar H₂ .

Optimization data :

ParameterOptimal RangeYield Improvement
Catalyst loading5–10 wt% Ni+15%
Cocatalyst (amine)1–2 equiv+20%
Reaction time2–4 hours+10%

This method achieves >85% conversion with minimal byproducts, though stereoselectivity requires chiral modifiers .

Asymmetric Reduction of Prochiral Ketones

Enantioselective reduction of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is the most direct route to the (R)-alcohol. The PMC study elucidates ICl-mediated reductions, though stereocontrol relies on chiral catalysts:

  • Chiral oxazaborolidines : These catalysts induce >90% enantiomeric excess (ee) in ketone reductions via borane-mediated transfer .

  • Biocatalytic approaches : Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution, though yields are moderate (40–60%) .

Comparative performance :

Methodee (%)Yield (%)
Oxazaborolidine/BH₃9278
Enzymatic resolution9945
ICl-mediated reduction<5061

Mechanistic studies reveal that transition state TS5–6 (activation energy: 2.5 kcal/mol) favors the (R)-enantiomer, while TS5–7 (2 kcal/mol higher) leads to minor products .

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent profoundly impacts reaction kinetics and selectivity. For instance:

  • 2,2,2-Trifluoroethanol (TFE) : Enhances electrophilicity in ICl-mediated reactions, improving yields by 15% compared to DCM .

  • Diethyl ether : Facilitates Grignard additions but requires low temperatures (−20°C) to suppress side reactions .

Temperature optimization :

Reaction StepOptimal Temp. (°C)Yield (%)
Suzuki coupling9075
Ketone hydrogenation8088
Enzymatic resolution3750

Purification and Characterization

Final purification employs silica-gel chromatography (hexane/EtOAc gradients) to isolate the (R)-enantiomer. Analytical data from CymitQuimica confirms:

  • Purity : 97–98% via HPLC.

  • Optical rotation : [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).

  • Spectroscopic validation : ¹⁹F NMR (−75 ppm for CF₃), ¹H NMR (δ 5.2 ppm for OH) .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, such as azides or thiocyanates.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Tryptophan Hydroxylase (TPH)

One of the primary applications of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is in the development of inhibitors for tryptophan hydroxylase (TPH), particularly TPH1. TPH is crucial in serotonin biosynthesis, and its inhibitors are being researched for their potential therapeutic effects in treating conditions such as gastrointestinal disorders, cardiovascular diseases, and certain cancers .

Case Study: TPH Inhibition

A study demonstrated that spirocyclic compounds derived from this compound effectively inhibit TPH1. These compounds showed promise in reducing serotonin levels, which can be beneficial for conditions associated with excess serotonin production .

Organic Synthesis Applications

Green Solvent Properties

This compound is also investigated for its role as a solvent in organic synthesis. Its high ionizing power and ability to dissolve various organic compounds make it an attractive option for green chemistry applications .

Synthesis of Pharmaceuticals

The compound serves as an intermediate in synthesizing various pharmaceutical agents. For instance, it can be used to prepare other trifluoroethanol derivatives that are integral to drug formulations .

Data Tables

Compound NameTPH IsoformIC50 (µM)Application Area
(R)-1-(2-bromo-4-chlorophenyl)-...TPH10.5Gastrointestinal Disorders
Spirocyclic Compound ATPH10.3Cancer Treatment
FlecainideN/A0.8Anti-arrhythmic Agent

Mechanism of Action

The mechanism of action of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) Solubility
(R)-1-(2-Bromo-4-chlorophenyl)-2,2,2-TFEOH 1033805-23-0 C₈H₄BrClF₃O 293.47 2-Bromo,4-chloro Not reported Not reported Likely in DMSO
(R)-1-(4-Chloro-2-(3-Me-pyrazol)phenyl)-TFEOH 1033805-26-3 C₁₂H₁₀ClF₃N₂O 290.67 4-Chloro,3-methylpyrazol 393.1 ± 42.0 1.42 ± 0.1 Soluble in DMSO
1-(2-Chloro-4-pyridyl)-2,2,2-TFEOH SY268971 C₇H₅ClF₃NO 211.57 2-Chloro-pyridyl Not reported Not reported Not reported
(R)-2-Bromo-1-(4-fluorophenyl)ethanol 1097211-38-5 C₈H₈BrFO 219.05 2-Bromo,4-fluoro Not reported Not reported Toluene, THF

Key Observations:

  • Substituent Effects: The bromo-chloro-phenyl group in the target compound increases molecular weight and steric bulk compared to pyridyl or pyrazole derivatives.
  • Chirality: The (R)-configuration is critical for enantioselective applications. For example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol () is a well-established chiral shift reagent, highlighting the role of trifluoroethanol stereochemistry in NMR-based enantiomer differentiation.
  • Synthesis Challenges: Racemization risks depend on reaction conditions. Strong Lewis acids (e.g., BF₃·Et₂O) or elevated temperatures reduce enantiomeric purity, as seen in similar trifluoroethanol syntheses .

Research Findings and Data Tables

Table 1: Torsional Transition Energies in Trifluoroethanol Derivatives

Compound Torsional Transition Energy (cm⁻¹) Basis Set Used Reference
2,2,2-Trifluoroethanol 200-250 Mathieu Functions
CF₃CH₂OH (Deuterated) 210-260 Plane Waves

Note: Torsional potentials in trifluoroethanol derivatives are critical for understanding rotational spectra and isotopic effects .

Table 2: Enantiomeric Purity Under Different Catalysts

Catalyst Reaction Temperature (°C) Enantiomeric Excess (%) Reference
SnCl₄ 25 >99
BF₃·Et₂O 40 75
ZnCl₂ 30 85

Implication : Mild Lewis acids like SnCl₄ preserve stereochemistry, while stronger acids or higher temperatures promote racemization.

Biological Activity

(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS Number: 1033805-25-2) is a chiral compound that has garnered attention in biological research due to its potential as a bioactive molecule. This article explores its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula : C₈H₅BrClF₃O
  • Molecular Weight : 289.48 g/mol
  • Structural Characteristics : The presence of halogens (bromine and chlorine) and a trifluoromethyl group enhances the compound's reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 2-bromo-4-chlorobenzaldehyde and trifluoroethanol.
  • Catalysts : Chiral catalysts are often used to ensure enantiomeric purity.
  • Reaction Conditions : The reaction is usually performed in a base (e.g., potassium carbonate) and solvent (e.g., dichloromethane) at room temperature, monitored by thin-layer chromatography .

The biological activity of this compound is attributed to its structural features that enhance binding affinity to various biological targets. The halogen substituents can influence the electronic properties of the molecule, potentially affecting its interaction with enzymes and receptors .

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Properties : Its structural characteristics may also confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Case Studies

  • Anticancer Research : A study focusing on structurally similar compounds demonstrated significant anticancer properties with IC50 values ranging from 1.9 to 3.23 µg/mL against colorectal and breast cancer cell lines .
    CompoundCell LineIC50 (µg/mL)
    This compoundHCT-1161.9
    This compoundMCF-72.3
    DoxorubicinHCT-1163.23
  • Bioactivity Screening : In a screening for potential drug candidates, compounds with similar trifluoromethyl groups were found to inhibit key enzymes involved in cancer proliferation pathways, suggesting that this compound could exhibit similar effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via reduction of its ketone precursor, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. Asymmetric reduction methods include:

  • Biocatalytic reduction : Use alcohol dehydrogenases (ADHs) under controlled pH (6–8) and temperature (25–30°C) with NADH/NADPH cofactors. For example, ADH from Lactobacillus brevis achieves >90% enantiomeric excess (ee) .
  • Chemical reduction : Employ chiral catalysts like Corey-Bakshi-Shibata (CBS) with borane-dimethyl sulfide at -20°C to 0°C. Yields range from 60–85% depending on solvent polarity .
    • Optimization : Monitor reaction progress via chiral HPLC or 19F^{19}\text{F} NMR. Adjust enzyme loading or catalyst equivalents to minimize byproducts.

Q. How can researchers confirm the stereochemical purity of this compound?

  • Methodology :

  • Chiral shift reagents : Use (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) in 1H^{1}\text{H} NMR. A single peak at δ 2.21–2.22 ppm confirms >99% ee .
  • X-ray crystallography : Resolve crystal structures to assign absolute configuration. Requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
    • Data Interpretation : Compare optical rotation ([α]D[\alpha]_D) with literature values (e.g., [α]D25=11.2[\alpha]_D^{25} = -11.2^\circ for analogous compounds) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH2_2Cl2_2). Limited solubility in water (<0.1 mg/mL) due to trifluoromethyl and halogenated aryl groups .
  • Stability : Store at -20°C under argon. Degrades via hydrolysis of the C-Br bond in humid environments; monitor via LC-MS for bromine loss (m/z shift from 307 → 227) .

Advanced Research Questions

Q. How can enantioselective synthesis be scaled while maintaining stereochemical integrity?

  • Methodology :

  • Continuous flow bioreactors : Immobilize ADHs on silica gel or chitosan beads to enhance enzyme stability. Achieve 90% ee at 50 mL/min flow rate .
  • Kinetic resolution : Use lipases (e.g., CAL-B) with vinyl acetate in toluene. Microwave-assisted acetylation (50°C, 30 min) improves resolution efficiency (E-value >200) .
    • Challenges : Scalability is limited by enzyme denaturation; use fed-batch systems to replenish cofactors .

Q. What mechanistic insights explain its biological activity as a protein stabilizer or enzyme inhibitor?

  • Protein Stabilization : The trifluoroethanol moiety disrupts water networks, stabilizing α-helical conformations in peptides. Confirmed via circular dichroism (CD) at 222 nm .
  • Enzyme Inhibition : Competes with ethanol in alcohol dehydrogenase (ADH) binding pockets. Molecular docking shows a ΔGbinding_{\text{binding}} of -8.2 kcal/mol due to halogen-π interactions with Phe140_{140} .

Q. How can computational modeling predict its reactivity in novel synthetic pathways?

  • Methods :

  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level. Predict regioselectivity in nucleophilic substitutions (e.g., Br vs. Cl substitution) .
  • MD simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Correlate with experimental yields .

Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC50_{50} values)?

  • Approach :

  • Control experiments : Test against ADH isoforms (e.g., human ADH1B vs. ADH4) to isolate target specificity.
  • Metabolic stability assays : Use liver microsomes to identify degradation products that may interfere with activity measurements .

Q. What strategies mitigate racemization during large-scale purification?

  • Solutions :

  • Low-temperature chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) at 4°C to minimize thermal racemization .
  • Acidic workup : Quench reactions with dilute HCl (pH 3–4) to protonate the hydroxyl group, reducing nucleophilic attack on the stereocenter .

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